molecular formula C20H17N5OS B3018051 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 335223-30-8

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B3018051
CAS No.: 335223-30-8
M. Wt: 375.45
InChI Key: JJEVDCCIIIBOEW-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging Applications

One notable application is in the field of radiopharmaceuticals, where related compounds have been synthesized for imaging purposes using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa) and synthesized for in vivo imaging of neuroinflammatory processes. These compounds exhibit subnanomolar affinity for the translocator protein, indicating their potential for detailed PET imaging studies in neurological disorders (Damont et al., 2015).

Antimicrobial Activity

Another significant application is in antimicrobial research, where derivatives have shown efficacy against various microbial strains. Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in developing new antimicrobial agents. This research highlights the chemical versatility and biological activity of such compounds, opening avenues for further exploration in the fight against microbial resistance (Bondock et al., 2008).

Anticancer Research

In anticancer research, derivatives of the mentioned compound have been investigated for their cytotoxic activity against various cancer cell lines. Studies have focused on modifying the chemical structure to enhance anticancer efficacy, demonstrating the compound's potential as a scaffold for developing new anticancer drugs. This research provides insights into the molecular mechanisms of action and the potential therapeutic applications of these compounds in oncology (Al-Sanea et al., 2020).

Electronic Structure and Molecular Docking

Further, the compound and its derivatives have been the subject of computational chemistry studies, including molecular docking and electronic structure analysis. These studies aim to understand the interaction of the compound with biological targets at the molecular level, providing valuable insights for the design of more effective and selective therapeutic agents. Such research underscores the importance of computational methods in drug discovery and the potential of the compound in the development of new treatments (Shukla & Yadava, 2020).

Future Directions

The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could involve further development and testing as kinase inhibitors for the treatment of various diseases, including cancer . Given their ability to mimic the adenine ring of ATP and bind to kinase active sites, these compounds have potential for targeted therapeutic applications .

Mechanism of Action

Target of Action

The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .

Mode of Action

The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEVDCCIIIBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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